molecular formula C4H8N4 B1447528 dimethyl-1H-1,2,3-triazol-4-amine CAS No. 1461713-95-0

dimethyl-1H-1,2,3-triazol-4-amine

Cat. No. B1447528
M. Wt: 112.13 g/mol
InChI Key: BTCAMNSYQXGQEQ-UHFFFAOYSA-N
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Description

Dimethyl-1H-1,2,3-triazol-4-amine is a derivative of 1,2,3-triazole, a five-membered heterocyclic compound containing two carbon atoms and three nitrogen atoms . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . The 1,2,3-triazole derivatives are known for their broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .

Scientific Research Applications

Applications in Agriculture and Medicine

Triazole derivatives, including dimethyl-1H-1,2,3-triazol-4-amine, have found extensive use in agriculture and medicine. These compounds serve as the foundational raw materials for producing various agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. In agriculture, 3- and 4-substituted amino-1,2,4-triazoles are crucial for manufacturing plant protection products such as insecticides, fungicides, and plant growth regulators. In the pharmaceutical industry, these compounds are used to produce drugs with antimicrobial effects and those targeting cardiovascular diseases due to their anti-ischemic and membrane-stabilizing properties (Nazarov et al., 2021).

Material Science and Chemistry

In material science, triazole derivatives contribute to the development of heat-resistant polymers and products with fluorescent properties. These applications leverage the chemical stability and functional versatility of triazole compounds. The synthesis methods for these derivatives are crucial for creating materials with desired properties, including increased thermal stability and electrochemical stability. These materials are promising for developing proton-conducting fuel cell membranes and other advanced materials applications (Prozorova & Pozdnyakov, 2023).

Advanced Organic Synthesis

The synthetic flexibility of triazole derivatives allows for the creation of a wide range of organic compounds. Techniques such as copper-catalyzed azide-alkyne cycloadditions facilitate the synthesis of triazole compounds, which are integral in drug discovery and the development of new pharmaceuticals. These synthetic methods are essential for exploring new chemical entities with potential therapeutic applications (Kaushik et al., 2019).

Eco-friendly Synthesis Approaches

Recent advances in the synthesis of triazole derivatives emphasize eco-friendly procedures, utilizing greener catalysts and reducing environmental impact. These methodologies not only improve the synthetic efficiency of triazole compounds but also align with the principles of green chemistry, offering sustainable alternatives to traditional synthetic routes (de Souza et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, indicates that it may cause long-lasting harmful effects to aquatic life and may cause respiratory irritation . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The triazole derivatives have significant biological properties and are important in organocatalysis, agrochemicals, and materials science . Therefore, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

1,5-dimethyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-4(5)6-7-8(3)2/h5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCAMNSYQXGQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl-1H-1,2,3-triazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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